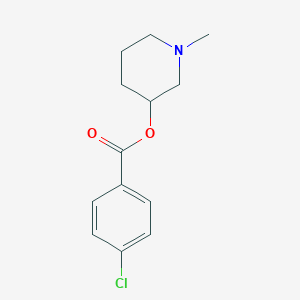
1-Methyl-3-piperidinyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidinyl 4-chlorobenzoate, also known as NMPB or N-Methyl-4-chlorobenzoyl-3-piperidinyl propionate, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its pharmacological properties and has been studied extensively for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been shown to interact with the dopamine system, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain threshold in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-piperidinyl 4-chlorobenzoate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and purity determination methods. It has been extensively studied for its pharmacological properties, which makes it a useful reference compound for the development of new drugs. However, there are also limitations to its use. 1-Methyl-3-piperidinyl 4-chlorobenzoate has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, it has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3-piperidinyl 4-chlorobenzoate. One area of interest is the development of new drugs based on the structure of 1-Methyl-3-piperidinyl 4-chlorobenzoate. Another area of interest is the study of the long-term effects of 1-Methyl-3-piperidinyl 4-chlorobenzoate on the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Methyl-3-piperidinyl 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and N-methylpiperidine in the presence of propionyl chloride and triethylamine. The reaction yields 1-Methyl-3-piperidinyl 4-chlorobenzoate as a white crystalline solid with a melting point of 71-73°C. The purity of the compound can be determined by analyzing its melting point and spectral data, such as IR and NMR.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidinyl 4-chlorobenzoate has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been used as a reference compound in the development of new drugs and in the screening of potential drug candidates.
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
(1-methylpiperidin-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
JAKUVHIHTFIPLL-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)












